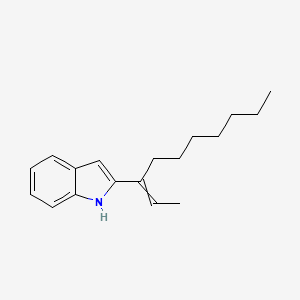![molecular formula C20H37NSi B12588661 Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- CAS No. 615253-72-0](/img/structure/B12588661.png)
Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-: is a complex organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a cyclohexyl group, a triethylsilyl group, and a propynyl group attached to the piperidine ring, making it a unique and versatile molecule in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- typically involves multi-step organic reactionsThe final step involves the addition of the propynyl group via a coupling reaction, such as the Sonogashira coupling, which requires palladium catalysts and copper co-catalysts under inert conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, sulfonates, and other electrophilic reagents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted piperidines and cyclohexyl derivatives.
Applications De Recherche Scientifique
Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The propynyl group can participate in covalent bonding with target proteins, potentially inhibiting their function .
Comparaison Avec Des Composés Similaires
Piperidine: A simpler structure without the cyclohexyl, triethylsilyl, or propynyl groups.
Cyclohexylpiperidine: Lacks the triethylsilyl and propynyl groups.
Triethylsilylpiperidine: Lacks the cyclohexyl and propynyl groups.
Uniqueness: Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the triethylsilyl group enhances its stability and lipophilicity, while the propynyl group provides a reactive site for further chemical modifications. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Numéro CAS |
615253-72-0 |
|---|---|
Formule moléculaire |
C20H37NSi |
Poids moléculaire |
319.6 g/mol |
Nom IUPAC |
(3-cyclohexyl-3-piperidin-1-ylprop-1-ynyl)-triethylsilane |
InChI |
InChI=1S/C20H37NSi/c1-4-22(5-2,6-3)18-15-20(19-13-9-7-10-14-19)21-16-11-8-12-17-21/h19-20H,4-14,16-17H2,1-3H3 |
Clé InChI |
SAGKJBUNPGVGAO-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C#CC(C1CCCCC1)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)
![2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12588590.png)
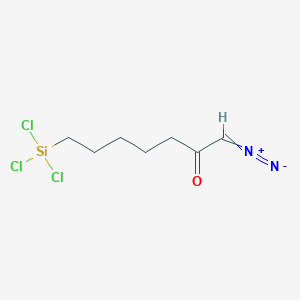

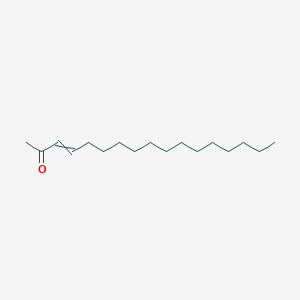
![4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate](/img/structure/B12588608.png)
![4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid](/img/structure/B12588616.png)
![1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12588625.png)
![N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide](/img/structure/B12588631.png)
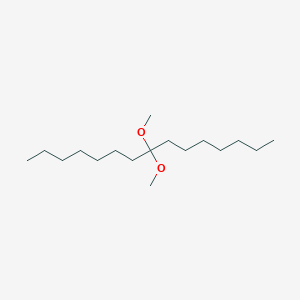
![3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde](/img/structure/B12588645.png)
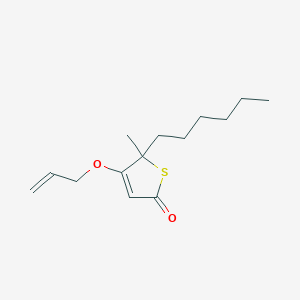
![[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene](/img/structure/B12588672.png)
